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Executive Summary

Bleximenib (JNJ-75276617) is a potent and selective, orally bioavailable small molecule
inhibitor targeting the protein-protein interaction between menin and histone-lysine N-
methyltransferase 2A (KMT2A, also known as MLL1).[1][2][3]1[4][5][6][7][8][9][10] This
interaction is a critical dependency for the survival and proliferation of leukemic cells harboring
KMT2A rearrangements (KMT2A-r) or nucleophosmin 1 (NPM1) mutations.[1][3][4][5][6]
Bleximenib disrupts the menin-KMT2A complex, leading to the downregulation of key
oncogenic target genes, induction of apoptosis, and promotion of myeloid differentiation.[1][2]
[5][6] Preclinical studies have demonstrated its robust anti-leukemic activity both in vitro and in
vivo.[2][3][4][5] Bleximenib is currently under clinical investigation as a monotherapy and in
combination with other agents for the treatment of acute myeloid leukemia (AML) and acute
lymphoblastic leukemia (ALL).[2][4][S][O][11][12][13][14][15][16][17][18]

Mechanism of Action

Bleximenib functions by selectively binding to menin and disrupting its interaction with KMT2A.
[11[2][3][4][5][6] In leukemias with KMT2A rearrangements or NPM1 mutations, the menin-
KMT2A complex is essential for maintaining the expression of leukemogenic genes such as
HOXA9 and MEIS1.[1][2][19] By inhibiting this interaction, bleximenib displaces the complex
from chromatin, leading to a reduction in the expression of these critical downstream targets.[2]
[31[4][5][6][19] This ultimately results in the inhibition of leukemic cell proliferation, induction of
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apoptosis, and promotion of myeloid differentiation.[1][8][19][20][21][22] A unique binding mode
has been suggested by a cocrystal structure of menin in complex with bleximenib, which may
contribute to its potency against certain mutations that confer resistance to other menin
inhibitors.[2][4][10]
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Bleximenib's mechanism of action in KMT2A-r/NPM1m leukemia.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for bleximenib based on preclinical
and clinical studies.
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Table 1: In Vitro Potency

Assayl/Species IC50 Reference(s)

Menin-KMT2A Homogeneous
Time-Resolved Fluorescence 0.1 £0.05 nM [2]
(HTRF) Assay (Human)

Menin-KMT2A HTRF Assay

0.045 nM [1]
(Mouse)

Menin-KMT2A HTRF Assay

<0.066 nM [1]
(Dog)

Concentration

Target/Assay Result Reference(s)
Tested

Kinase Panel (109 o o
) No significant activity 1.0 uyM [3]
kinases)

No significant
Receptor Panel (52

interaction (>50% 10 uM [2][3]
receptors) o

inhibition)
hERG Potassium

IC50 >30 uM >30 uM [3]

Channel

Table 3: Clinical Efficacy (Phase 1 Monotherapy in R/IR
Acute Leukemia)

Composite
Overall Response Complete
Dose Level (BID) Reference(s)
Rate (ORR) Response (cCR)
Rate
45 mg 39% 23% [15]
90/100 mg 50% 40% [15]
150 mg 50% 40% [15]
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R/R: Relapsed/Refractory; BID: Twice daily

Table 4: Clinical Efficacy (Phase 1b Combination with
Venetoclax + Azacitidine)

Composite
. Dose Level Overall
Patient ] ) Complete
. (Bleximenib Response Reference(s)
Population Response
BID) Rate (ORR)
(cCR) Rate
R/R AML 100 mg (RP2D) 82% 59% [13]
Newly
Diagnosed,
100 mg (RP2D) 90% 75% [13]

Chemo-ineligible
AML

RP2D: Recommended Phase 2 Dose

Experimental Protocols
Menin-KMT2A Homogeneous Time-Resolved
Fluorescence (HTRF) Assay

This assay quantifies the ability of a test compound to disrupt the interaction between menin
and a peptide derived from KMT2A.

Workflow:

o Aterbium (Tb)-labeled human menin protein is incubated with a fluorescein isothiocyanate
(FITC)-labeled MBM1 peptide (a KMT2A-derived peptide).

 In the absence of an inhibitor, the proximity of Tb and FITC due to the menin-KMT2A
interaction results in a high HTRF signal.

o Bleximenib is added at varying concentrations.
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» By displacing the FITC-MBML1 peptide from the Th-menin complex, bleximenib causes a
decrease in the HTRF signal.

e The IC50 value is calculated from the concentration-response curve.[2]
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FITC-MBM1 peptide ( of Bleximenib )—»(Measure HTRF s@naD—b(Calculate IC50)—>
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Workflow for the Menin-KMT2A HTRF assay.

Chromatin Immunoprecipitation—Quantitative
Polymerase Chain Reaction (ChIP-qPCR)

This method is used to determine the occupancy of menin at specific gene promoters within
leukemia cells.

Workflow:

Leukemia cells (e.g., MOLM-14, OCI-AML3) are treated with bleximenib or a vehicle control
(DMSO) for a specified duration (e.g., 48 hours).[2]

e Proteins are cross-linked to DNA using formaldehyde.

e The chromatin is sheared into smaller fragments.

e An antibody specific to menin is used to immunoprecipitate the menin-DNA complexes.
e The cross-links are reversed, and the DNA is purified.

e Quantitative PCR is performed on the purified DNA to quantify the amount of specific gene
promoters (e.g., MEIS1, HOXA9, HOXA10) that were bound by menin.[2]

e The results are normalized to input values to determine the fold enrichment of menin at the
target promoters.[2]
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Workflow for the ChIP-gPCR experiment.

Preclinical and Clinical Development

Bleximenib has demonstrated robust preclinical efficacy in various models of AML and B-ALL
with KMT2A or NPML1 alterations.[2][3][4][5] In vitro, it has shown potent antiproliferative activity
against leukemia cell lines and primary patient samples.[2][3][5] In vivo, bleximenib treatment in
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xenograft models led to a reduction in leukemic burden and a significant dose-dependent
survival benefit.[2][4][5]

Notably, bleximenib has shown efficacy against cell lines engineered with mutations
(MEN1M3271 or MEN1T349M) that confer resistance to other menin inhibitors like revumenib.

[21[31[4][6][10]

Bleximenib is currently being evaluated in several clinical trials. A first-in-human Phase 1 study
(NCTO04811560) is assessing its safety, pharmacokinetics, and preliminary efficacy as a
monotherapy in patients with relapsed or refractory acute leukemia.[11][12][15][17][18]
Additionally, a Phase 1b study (NCT05453903) is investigating bleximenib in combination with
other AML-directed therapies, such as venetoclax and azacitidine.[2][4][5][13][17][23]

Safety Profile

In clinical trials, bleximenib has shown a manageable safety profile.[12][13][17] One adverse
event of special interest is differentiation syndrome, a known class effect of menin inhibitors.
[13][18] Mitigation strategies, including step-up dosing, have been implemented in clinical
studies.[15][18] Importantly, no cardiac safety signal of QTc prolongation has been observed.
[13][17][18] When used in combination with intensive chemotherapy, the safety profile of
bleximenib was consistent with the known adverse events of the chemotherapy agents.[17]

Conclusion

Bleximenib is a highly potent and selective inhibitor of the menin-KMT2A interaction with a
distinct pharmacological profile. Its robust preclinical activity, including against known
resistance mutations, and encouraging preliminary clinical data in heavily pretreated patient
populations, position it as a promising targeted therapy for acute leukemias with KMT2A
rearrangements or NPM1 mutations. Ongoing and future clinical trials will further delineate its
therapeutic potential both as a monotherapy and as a cornerstone of combination regimens.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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